1,1'-Biphenyl, 3-(1,1-dimethylethoxy)-2-iodo-6-methoxy-2',6'-bis(1-methylethyl)-
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Overview
Description
1,1’-Biphenyl, 3-(1,1-dimethylethoxy)-2-iodo-6-methoxy-2’,6’-bis(1-methylethyl)- is a complex organic compound with a unique structure that includes multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-Biphenyl, 3-(1,1-dimethylethoxy)-2-iodo-6-methoxy-2’,6’-bis(1-methylethyl)- typically involves multiple steps, including the introduction of the iodo, methoxy, and isopropyl groups onto the biphenyl core. Common synthetic routes may involve:
Halogenation: Introduction of the iodine atom through halogenation reactions.
Etherification: Formation of the methoxy group via etherification.
Alkylation: Introduction of the isopropyl groups through alkylation reactions.
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
1,1’-Biphenyl, 3-(1,1-dimethylethoxy)-2-iodo-6-methoxy-2’,6’-bis(1-methylethyl)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to remove or modify functional groups.
Substitution: The iodo group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles like sodium azide (NaN₃) or thiols (R-SH) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can introduce various functional groups.
Scientific Research Applications
1,1’-Biphenyl, 3-(1,1-dimethylethoxy)-2-iodo-6-methoxy-2’,6’-bis(1-methylethyl)- has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Medicine: Investigated for potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of 1,1’-Biphenyl, 3-(1,1-dimethylethoxy)-2-iodo-6-methoxy-2’,6’-bis(1-methylethyl)- involves its interaction with specific molecular targets and pathways. The compound’s functional groups allow it to bind to various enzymes and receptors, potentially modulating their activity. Detailed studies on its mechanism of action are necessary to fully understand its effects.
Comparison with Similar Compounds
Similar Compounds
1,1’-Biphenyl, 3-(1,1-dimethylethoxy)-2-bromo-6-methoxy-2’,6’-bis(1-methylethyl)-: Similar structure with a bromine atom instead of iodine.
1,1’-Biphenyl, 3-(1,1-dimethylethoxy)-2-iodo-2’,4’,6’-tris(1-methylethyl)-: Similar structure with additional isopropyl groups.
Properties
Molecular Formula |
C23H31IO2 |
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Molecular Weight |
466.4 g/mol |
IUPAC Name |
2-[2,6-di(propan-2-yl)phenyl]-3-iodo-1-methoxy-4-[(2-methylpropan-2-yl)oxy]benzene |
InChI |
InChI=1S/C23H31IO2/c1-14(2)16-10-9-11-17(15(3)4)20(16)21-18(25-8)12-13-19(22(21)24)26-23(5,6)7/h9-15H,1-8H3 |
InChI Key |
MCUKCJWRPFVUQR-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=C(C(=CC=C1)C(C)C)C2=C(C=CC(=C2I)OC(C)(C)C)OC |
Origin of Product |
United States |
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